N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
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Overview
Description
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoroethyl group and a nitroimidazole moiety, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroimidazole and 2-fluoroethylamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions.
Coupling Reaction: The 2-fluoroethylamine is reacted with 2-nitroimidazole in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso derivatives or other oxidized forms.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Compounds with substituted fluoroethyl groups.
Scientific Research Applications
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a hypoxia marker in biological systems.
Medicine: Explored for its potential use in imaging and therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.
Pathways Involved: It may participate in pathways related to hypoxia or oxidative stress, leading to its potential use as a hypoxia marker or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Nitroimidazole: Shares the nitroimidazole moiety but lacks the fluoroethyl group.
Fluoroethylamine: Contains the fluoroethyl group but lacks the nitroimidazole moiety.
Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Uniqueness
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to the combination of the fluoroethyl and nitroimidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQUZYNZXTLAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415296 |
Source
|
Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199800-19-6 |
Source
|
Record name | N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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